MV1

Description

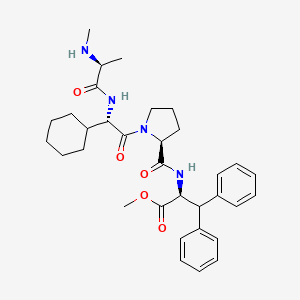

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N4O5/c1-22(34-2)30(38)35-28(25-18-11-6-12-19-25)32(40)37-21-13-20-26(37)31(39)36-29(33(41)42-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,38)(H,36,39)/t22-,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPZYAHONNHULX-CJBSCAABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The MV1 Subtype of Sporadic Creutzfeldt-Jakob Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporadic Creutzfeldt-Jakob disease (sCJD) is a fatal, transmissible neurodegenerative disorder characterized by the accumulation of a misfolded isoform (PrPSc) of the cellular prion protein (PrPC). The clinical and pathological heterogeneity of sCJD is largely determined by the genotype at the polymorphic codon 129 of the prion protein gene (PRNP)—encoding either methionine (M) or valine (V)—and the type of PrPSc (type 1 or type 2), classified by the molecular mass of its proteinase K-resistant core. The MV1 subtype, characterized by heterozygosity at codon 129 and the presence of type 1 PrPSc, represents a significant fraction of sCJD cases and is often phenotypically indistinguishable from the most common MM1 subtype. This guide provides an in-depth technical overview of the this compound subtype, including its molecular and clinical characteristics, detailed experimental protocols for its study, and an exploration of the key signaling pathways implicated in its pathogenesis.

Molecular and Clinical Characteristics of the this compound Subtype

The this compound subtype is most frequently associated with the "classic" CJD phenotype, which includes rapidly progressive dementia, myoclonus, and typical periodic sharp-wave complexes on electroencephalogram (EEG).[1] Together with the MM1 subtype, it accounts for approximately 70-75% of all sporadic CJD cases.[2][3]

Codon 129 Genotype and PrPSc Type

The defining molecular signature of the this compound subtype is the methionine/valine (MV) heterozygous genotype at codon 129 of the PRNP gene and the presence of type 1 PrPSc.[4] Type 1 PrPSc is distinguished from type 2 by a higher electrophoretic mobility of its unglycosylated core fragment (21 kDa) after proteinase K (PK) digestion, with the primary cleavage site at residue 82.[5] While type 1 PrPSc is the dominant species in this compound cases, the co-occurrence of type 2 PrPSc has been reported in a subset of patients, which can influence the clinical and pathological presentation.[5]

Neuropathology

The neuropathological hallmarks of the this compound subtype include widespread spongiform changes, significant neuronal loss, and reactive gliosis, predominantly affecting the cerebral cortex.[1] The pattern of PrPSc deposition is typically of the synaptic type.[1]

Clinical Features

Patients with the this compound subtype typically present with a rapid clinical course. The median age of onset is approximately 65.5 years, with a median disease duration of 3 to 5 months.[6][7] The primary clinical manifestation is a rapidly progressive dementia, often accompanied by myoclonus and ataxia.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the sCJD this compound subtype.

| Parameter | This compound Subtype | Reference Subtypes |

| Codon 129 Genotype | Methionine/Valine (MV) | MM, VV |

| PrPSc Type | Type 1 | Type 2 |

| Prevalence | Comprises a significant portion of the ~70% of sCJD cases that are MM1/MV1[3] | MM1 is the most common; VV2 and MV2 are also frequent |

| Median Age of Onset | 65.5 years[6][7] | Varies by subtype (e.g., VV2 and MV2K have a younger onset)[6] |

| Median Disease Duration | 3-5 months[6][7] | Varies by subtype (e.g., MV2K has a longer duration of 6.5-17 months)[6] |

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of the this compound subtype are provided below.

Western Blotting for PrPSc Typing

This protocol outlines the detection and typing of PK-resistant PrPSc from human brain tissue.

1. Brain Tissue Homogenization:

-

Homogenize a 10% (w/v) solution of brain tissue in a lysis buffer (e.g., 100 mM NaCl, 10 mM EDTA, 0.5% Nonidet P-40, 0.5% sodium deoxycholate, 10 mM Tris-HCl, pH 7.4).

-

Centrifuge at 1000 x g for 10 minutes to remove cellular debris.

2. Proteinase K Digestion:

-

Incubate the supernatant with 50-100 µg/mL of proteinase K at 37°C for 1 hour with agitation. The concentration of PK may need to be optimized depending on the sample.

-

Stop the reaction by adding Pefabloc SC or another serine protease inhibitor to a final concentration of 2 mM.

3. Protein Precipitation and Denaturation:

-

Precipitate proteins by adding 4 volumes of pre-chilled methanol and incubating at -20°C for at least 2 hours.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in a denaturing sample buffer (e.g., Laemmli buffer).

-

Boil the samples for 10 minutes.

4. SDS-PAGE and Western Blotting:

-

Separate proteins on a 12% or 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary anti-PrP antibody (e.g., 3F4) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry for PrPSc Deposition

This protocol details the visualization of PrPSc deposits in formalin-fixed, paraffin-embedded brain tissue.

1. Tissue Preparation:

-

Fix brain tissue in 10% buffered formalin.

-

Process and embed the tissue in paraffin.

-

Cut 5-10 µm thick sections and mount them on charged slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene.

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

3. Antigen Retrieval:

-

To enhance PrPSc detection, pretreat sections by autoclaving at 121°C for 10 minutes in distilled water, followed by immersion in 95-98% formic acid for 5 minutes.

-

Alternatively, use a combination of formic acid and guanidine thiocyanate treatment.[3]

-

Rinse thoroughly in distilled water.

4. Immunohistochemical Staining:

-

Inactivate endogenous peroxidases with 3% hydrogen peroxide in methanol for 30 minutes.

-

Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

-

Incubate with a primary anti-PrP antibody (e.g., 3F4 or ICSM 35) overnight at 4°C.

-

Wash three times in PBS.

-

Incubate with a biotinylated secondary antibody for 1 hour.

-

Wash three times in PBS.

-

Apply an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour.

-

Wash three times in PBS.

-

Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

Signaling Pathways and Experimental Workflows

The pathogenesis of prion diseases involves the dysregulation of several key cellular signaling pathways, leading to synaptic dysfunction and neuronal death.

PrPSc-Induced Synaptotoxic Signaling Cascade

PrPSc accumulation at the synapse is an early event in CJD. This triggers a cascade of events leading to synaptic dysfunction and loss. The p38 MAPK pathway has been identified as a key player in this process.

Figure 1. PrPSc-induced p38 MAPK-mediated synaptotoxic signaling pathway.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded PrPSc in the endoplasmic reticulum (ER) can lead to ER stress and the activation of the Unfolded Protein Response (UPR). Chronic activation of the UPR can ultimately trigger apoptosis.

Figure 2. The Unfolded Protein Response (UPR) in CJD.

Experimental Workflow for this compound Subtype Characterization

The following diagram illustrates a typical experimental workflow for the molecular and neuropathological characterization of a suspected sCJD this compound case.

Figure 3. Experimental workflow for the diagnosis of sCJD this compound.

The Role of PrPSc-M129 and PrPSc-V129 in this compound Pathogenesis

In individuals heterozygous at codon 129, both PrPC-M129 and PrPC-V129 are expressed and can be converted to their respective PrPSc isoforms. The relative abundance of PrPSc-M129 and PrPSc-V129 can vary between individuals and even between different brain regions within the same individual, potentially contributing to the phenotypic heterogeneity observed in MV CJD cases.[8] In the classic this compound subtype, PrPSc type 1, which is associated with the M129 allele, predominates.[5] The precise mechanisms governing the preferential conversion of one allotype over the other and how their interaction influences the disease course are areas of active investigation.

Conclusion and Future Directions

The this compound subtype of sCJD, while often grouped with the MM1 subtype, presents a unique molecular background due to the heterozygosity at codon 129. A thorough understanding of its distinct characteristics is crucial for accurate diagnosis, patient stratification in clinical trials, and the development of targeted therapeutics. Future research should focus on elucidating the precise molecular mechanisms that dictate the preferential propagation of PrPSc type 1 in this compound individuals and how the presence of the V129 allele influences the disease phenotype. Further investigation into the specific signaling pathways dysregulated in the this compound subtype may reveal novel therapeutic targets for this devastating disease.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Incidence and spectrum of sporadic Creutzfeldt-Jakob disease variants with mixed phenotype and co-occurrence of PrPSc types: an updated classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Co-Occurrence of Types 1 and 2 PrPres in Sporadic Creutzfeldt-Jakob Disease MM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Incidence and spectrum of sporadic Creutzfeldt–Jakob disease variants with mixed phenotype and co-occurrence of PrPSc types: an updated classification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

The Cellular Prion Protein (PrPC): Structure and Function

An In-depth Technical Guide to the Human Prion Protein and the MV1 Subtype of Sporadic Creutzfeldt-Jakob Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human prion protein (PrP), with a specific focus on the structural and functional characteristics relevant to the this compound subtype of sporadic Creutzfeldt-Jakob disease (sCJD). The this compound classification refers to sCJD patients who are heterozygous for methionine (M) and valine (V) at codon 129 of the prion protein gene (PRNP) and are associated with the type 1 protease-resistant scrapie isoform of the prion protein (PrPSc).

The cellular prion protein (PrPC) is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein found on the surface of various cells, with the highest expression levels in the central nervous system.[1][2] Its misfolding is the central event in the pathogenesis of prion diseases.

Structure of PrPC

The mature human PrPC consists of 209 amino acids and is characterized by a largely unstructured N-terminal domain and a globular C-terminal domain.[3] The C-terminal domain is well-structured and contains three α-helices and a small, two-stranded antiparallel β-sheet.[4][5][6]

Table 1: Structural Properties of Human PrPC

| Property | Description | Reference |

| Secondary Structure | Primarily α-helical (approx. 43%) with a small β-sheet component (approx. 3%). | [5] |

| Molecular Mass | 35-36 kDa. | [3] |

| Key Structural Features | - Flexible N-terminal tail (residues 23-125) - Globular C-terminal domain (residues 126-231) - A single disulfide bond connecting α-helices 2 and 3. - Two N-linked glycosylation sites. | [5] |

The Codon 129 Polymorphism (M/V)

A common and critical polymorphism in the human PRNP gene occurs at codon 129, which can encode either methionine (M) or valine (V).[4] This polymorphism is a major determinant of susceptibility to prion diseases and can influence the disease phenotype.[3][7] Individuals who are homozygous (MM or VV) are more susceptible to sporadic CJD compared to heterozygous (MV) individuals.[3][8] While the M/V polymorphism is crucial for disease susceptibility, studies have shown that it does not significantly alter the overall structure or stability of the native PrPC protein.[9]

Function of PrPC

The precise physiological function of PrPC is still under investigation, but it is believed to be involved in a variety of cellular processes. It is implicated in signal transduction, neuritogenesis, neuroprotection, and the regulation of ion channels.[2][10][11] PrPC is known to interact with a number of other proteins to mediate its functions.

PrPC Signaling Pathway

PrPC can initiate intracellular signaling cascades upon ligand binding or antibody-mediated cross-linking. One such pathway involves the activation of the Src-family kinase Fyn, leading to the activation of downstream effectors.

Caption: PrPC-mediated Fyn-ERK signaling pathway.

The Scrapie Prion Protein (PrPSc): Structure and Pathophysiology

PrPSc is the misfolded, pathogenic isoform of PrPC that is the causative agent of prion diseases. It propagates by acting as a template to convert native PrPC molecules into the PrPSc conformation.

Structure of PrPSc

The conversion of PrPC to PrPSc involves a major conformational change, resulting in a significant increase in β-sheet content and a decrease in α-helical structure.[3][12] This structural transition renders PrPSc prone to aggregation and highly resistant to degradation by proteases. The current model for the structure of PrPSc is a four-rung β-solenoid.[1][13]

Table 2: Comparison of PrPC and PrPSc Structural Properties

| Property | PrPC | PrPSc | Reference |

| α-helix content | ~43% | ~20% | [5] |

| β-sheet content | ~3% | ~34% | [5] |

| Solubility | Soluble | Insoluble | [1] |

| Protease Resistance | Sensitive | Partially Resistant | [14] |

PrPSc Types

In sporadic CJD, different subtypes are characterized by the molecular weight of the unglycosylated protease-resistant core of PrPSc, as determined by Western blot analysis. There are two main types:

-

Type 1 PrPSc: The proteinase K (PK) cleavage site is at residue 82, resulting in a fragment with a molecular mass of approximately 21 kDa.[15] The this compound subtype of sCJD is associated with Type 1 PrPSc.

-

Type 2 PrPSc: The primary PK cleavage site is at residue 97, yielding a fragment with a molecular mass of about 19 kDa.[15]

Pathophysiology of PrPSc

The accumulation of PrPSc in the brain leads to synaptic dysfunction, neuronal loss, and spongiform degeneration, which are the classic neuropathological hallmarks of CJD.[16][17] The aggregated PrPSc forms amyloid plaques that disrupt the normal tissue architecture of the brain.[3]

Experimental Protocols

A variety of experimental techniques are employed to study prion proteins. Below are outlines of two key methodologies.

Western Blotting for PrPSc Typing

This method is used to differentiate between PrPSc types based on their migration pattern after digestion with proteinase K.

Caption: Workflow for Western Blotting of PrPSc.

Methodology:

-

Brain Homogenization: A brain tissue sample is homogenized in a lysis buffer.

-

Proteinase K Digestion: The homogenate is treated with proteinase K to digest PrPC and other proteins, leaving the resistant core of PrPSc.

-

Denaturation: The sample is boiled in a loading buffer containing SDS to denature the proteins.

-

SDS-PAGE: The proteins are separated by size using polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody that recognizes PrP (e.g., 3F4), followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Detection: A chemiluminescent substrate is added, which reacts with HRP to produce light. The light is captured on X-ray film or with a digital imager.

Protein Misfolding Cyclic Amplification (PMCA)

PMCA is an in vitro technique that mimics the prion replication process to amplify minute quantities of PrPSc.[18]

Methodology:

-

Substrate Preparation: A brain homogenate from a healthy animal (e.g., transgenic mice overexpressing human PrPC) is prepared to serve as the substrate containing PrPC.

-

Seeding: A small amount of the sample suspected to contain PrPSc (the "seed") is added to the PrPC substrate.

-

Amplification Cycles: The mixture is subjected to repeated cycles of incubation and sonication.

-

Incubation: During this step, the PrPSc seed recruits and converts PrPC molecules into the misfolded form, causing the aggregates to grow.

-

Sonication: High-frequency sound waves are used to break down the growing PrPSc aggregates into smaller seeds, which can then each act as a template for further conversion.

-

-

Serial Amplification: The amplified material can be diluted into fresh substrate for further rounds of PMCA to achieve extremely high levels of amplification.

-

Detection: The amplified PrPSc is typically detected by Western blotting after proteinase K digestion.

Conclusion

The human prion protein is central to a group of fatal neurodegenerative diseases. The this compound subtype of sCJD highlights the critical interplay between the primary sequence of the PrP gene, specifically the codon 129 polymorphism, and the conformational state of the protein. Understanding the structural differences between PrPC and Type 1 PrPSc, as well as the cellular pathways in which PrPC is involved, is crucial for the development of effective diagnostic tools and therapeutic interventions for these devastating disorders.

References

- 1. The Structure of PrPSc Prions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathological and Functional Brain Amyloids: A New Concept Explaining the Differences [mdpi.com]

- 3. Prion - Wikipedia [en.wikipedia.org]

- 4. The Structure of Human Prions: From Biology to Structural Models — Considerations and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. youtube.com [youtube.com]

- 7. Frontiers | Genetic aspects of human prion diseases [frontiersin.org]

- 8. The First Meta-Analysis of the M129V Single-Nucleotide Polymorphism (SNP) of the Prion Protein Gene (PRNP) with Sporadic Creutzfeldt–Jakob Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. The Structure of PrPSc Prions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. researchgate.net [researchgate.net]

- 16. Creutzfeldt–Jakob disease - Wikipedia [en.wikipedia.org]

- 17. Creutzfeldt-Jakob Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

The Discovery of the Mv1 Gene: A Cornerstone of Maize Mosaic Virus Resistance

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Maize (Zea mays L.) is a global staple crop, and its production is perennially threatened by a variety of pathogens. Among these, the Maize Mosaic Virus (MMV) can cause significant yield losses. The discovery of the Mv1 gene represents a pivotal moment in understanding and combating this viral threat. This technical guide provides a comprehensive overview of the discovery of the this compound gene, a major dominant gene conferring resistance to MMV. We will delve into the genetic mapping studies that pinpointed its location, the experimental methodologies employed, and the current understanding of its role in the plant's defense signaling. This document is intended to be a resource for researchers in plant pathology, genetics, and crop improvement, providing both historical context and technical details to inform future research and breeding strategies.

Introduction

Maize Mosaic Virus (MMV), a member of the Rhabdoviridae family, is a significant pathogen in many maize-growing regions worldwide. The virus is transmitted by the corn planthopper (Peregrinus maidis) and can lead to symptoms ranging from mosaic and striping on leaves to stunting and reduced ear development, culminating in substantial economic losses. Genetic resistance is the most effective and sustainable strategy for managing MMV. The identification and characterization of resistance genes are therefore of paramount importance.

The this compound gene was identified as a major locus responsible for resistance to MMV. Its discovery has been instrumental in breeding programs aimed at developing MMV-resistant maize varieties. This guide will provide a detailed account of the seminal work that led to the mapping of this crucial gene.

Genetic Mapping of the this compound Gene

The initial breakthrough in understanding the genetic basis of MMV resistance came from classical genetic studies and subsequent molecular mapping efforts. A key study utilized a population of 91 recombinant inbred lines (RILs) to map the resistance gene.[1]

Mapping Population

The mapping population was developed from a cross between the MMV-resistant maize inbred line 'Hi31' and the susceptible inbred line 'Ki14'.[1] Recombinant inbred lines were developed by single-seed descent for multiple generations, resulting in a population of largely homozygous lines with a mosaic of genomic regions from the two parents.

Phenotypic Evaluation

The 91 RILs were evaluated for their resistance to MMV in disease nurseries located in Hawaii during the winter of 1993 and the summer of 1994.[1] This location was likely chosen due to the high and consistent disease pressure, which is essential for accurate phenotypic scoring. Lines were classified as either resistant or susceptible based on the presence and severity of MMV symptoms.

Molecular Mapping

The genetic location of the resistance gene was determined using Restriction Fragment Length Polymorphism (RFLP) markers. A pooled-sampling approach was employed to efficiently screen for markers linked to the resistance trait.[1]

-

Pooled-Sampling Analysis: DNA from 28 of the most susceptible RILs was pooled.[1] This susceptible bulk was then compared to the DNA of the resistant parent ('Hi31'). The underlying principle is that RFLP markers closely linked to the susceptibility allele will be overrepresented in the susceptible bulk, while markers linked to the resistance allele will be absent or underrepresented.

-

RFLP Analysis: The pooled DNA, along with the parental DNA, was subjected to RFLP analysis. This technique involves digesting the DNA with restriction enzymes, separating the resulting fragments by gel electrophoresis, transferring them to a membrane (Southern blotting), and hybridizing with labeled DNA probes. Polymorphisms (differences in fragment lengths) between the parental lines that are linked to the trait of interest can then be identified.

Initial results from the pooled DNA analysis indicated that RFLP probes on chromosome 3, near the centromere, were biased towards the susceptible parent's allele.[1] Subsequent analysis of all 91 RILs with 103 RFLP loci confirmed the presence of a major gene for MMV resistance on chromosome 3.[1] This gene was named this compound and was mapped to a region between the RFLP markers umc102 and php20508 .[1]

Quantitative Data

The following table summarizes the key quantitative data from the initial mapping study of the this compound gene.

| Parameter | Value | Reference |

| Number of Recombinant Inbred Lines (RILs) | 91 | [1] |

| Number of Susceptible RILs in DNA Pool | 28 | [1] |

| Number of RFLP Loci Screened | 103 | [1] |

| Chromosomal Location of this compound | Chromosome 3 | [1] |

| Flanking RFLP Markers | umc102, php20508 | [1] |

Experimental Protocols

While the precise, detailed protocols from the original 1997 study are not publicly available, this section outlines the general methodologies for the key experiments performed in the discovery of the this compound gene.

Protocol for MMV Resistance Screening

-

Planting: The 91 RILs, along with the resistant ('Hi31') and susceptible ('Ki14') parental lines, are planted in a randomized block design in a disease nursery with a known high incidence of MMV and its vector, Peregrinus maidis.

-

Inoculation: Natural inoculation by the insect vector is the primary method. To ensure uniform disease pressure, infector rows of highly susceptible maize varieties can be planted around and within the experimental plots.

-

Phenotypic Scoring: At regular intervals throughout the growing season, each plant is visually assessed for MMV symptoms. Symptoms can include mosaic, stunting, and leaf deformities. A disease severity scale (e.g., 1-5, where 1 is no symptoms and 5 is severe symptoms and plant death) is typically used.

-

Data Analysis: The phenotypic data is collected and analyzed to classify each RIL as either resistant or susceptible.

Protocol for RFLP Mapping

-

DNA Extraction: High-quality genomic DNA is extracted from the leaf tissue of each of the 91 RILs and the two parental lines.

-

Restriction Digestion: The DNA from each sample is digested with one or more restriction enzymes. The choice of enzyme is critical for generating polymorphic fragments.

-

Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.

-

Southern Blotting: The DNA fragments are transferred from the agarose gel to a nylon or nitrocellulose membrane.

-

Probe Labeling: RFLP probes (cloned DNA fragments) are labeled with a radioactive or non-radioactive tag.

-

Hybridization: The labeled probe is incubated with the membrane, allowing it to anneal to its complementary DNA fragments.

-

Visualization: The membrane is washed to remove any unbound probe, and the hybridized fragments are visualized (e.g., by autoradiography for radioactive probes).

-

Data Analysis: The banding patterns of the RILs are scored and compared to the parental patterns. This data is then used in linkage analysis software to construct a genetic map and identify the location of the this compound gene relative to the RFLP markers.

Protocol for Pooled-Sampling Analysis

-

DNA Quantification and Pooling: DNA is extracted from the 28 most susceptible RILs. The concentration of each DNA sample is accurately determined, and equal amounts of DNA from each of the 28 lines are combined to create a "susceptible bulk" DNA pool.

-

RFLP Analysis of the Pool: The pooled DNA is then subjected to the RFLP analysis protocol described above. The banding pattern of the susceptible bulk is compared to the patterns of the resistant and susceptible parents.

-

Marker Identification: Markers for which the susceptible bulk shows only the band from the susceptible parent are considered to be putatively linked to the susceptibility allele (and therefore to the this compound locus).

Signaling Pathways and Logical Relationships

As of the current date, the specific signaling pathway initiated by the this compound gene product upon recognition of MMV has not been elucidated. However, this compound is a dominant resistance gene, which suggests it likely functions as a typical Resistance (R) gene. R genes in plants often encode for proteins with nucleotide-binding site (NBS) and leucine-rich repeat (LRR) domains. These proteins are involved in the recognition of specific pathogen-derived molecules, known as avirulence (Avr) effectors. This recognition triggers a downstream signaling cascade that leads to a defense response.

Generalized R Gene-Mediated Resistance Pathway (Illustrative)

The following diagram illustrates a generalized model of a dominant R gene-mediated signaling pathway in response to a viral pathogen. It is important to note that this is a general model and has not been specifically confirmed for the this compound gene.

References

An In-depth Technical Guide to the MV1 Stalagmite: Composition and Formation

For Researchers, Scientists, and Paleoenvironmental Professionals

This technical guide provides a comprehensive overview of the MV1 stalagmite, a key paleoenvironmental archive from Mata Virgem cave in the eastern Brazilian tropical Savannah. The following sections detail its isotopic and elemental composition, formation processes, and the advanced analytical techniques employed in its study. This document is intended to serve as a core resource for researchers and scientists engaged in paleoclimatology, geochemistry, and related fields. The audience of drug development professionals is noted; however, the direct applications of this specific paleoclimate research to the pharmaceutical sciences are not immediately apparent in the reviewed literature.

Introduction: The this compound Stalagmite as a Paleoenvironmental Archive

The this compound stalagmite was collected from Mata Virgem cave (11°37′27.07′′S, 47°29′19.04′′W), located in the 'Cerrado' region of Brazil.[1] Speleothems, such as stalagmites, are valuable recorders of past climate conditions. They form from dripping mineral-rich water, and their chemical composition can reflect changes in temperature, rainfall, and vegetation over long timescales. The this compound stalagmite, in particular, has been instrumental in reconstructing the variability of the South American Summer Monsoon (SASM) over the last millennium.[2][3][4]

Geochemical Composition of the this compound Stalagmite

The primary geochemical data available for the this compound stalagmite are its stable isotope ratios of oxygen (δ¹⁸O) and carbon (δ¹³C), and its uranium-thorium (U-Th) radioisotope concentrations for dating purposes.

Stable Isotope Composition (δ¹⁸O and δ¹³C)

The stable isotope data for the this compound stalagmite provides a detailed record spanning from approximately 1170 CE to 1834 CE.[1] Samples for this analysis were taken at approximately 0.04 cm intervals along the stalagmite's growth axis.[1]

Table 1: Summary of Stable Isotope Data for this compound Stalagmite

| Isotope | Range of Values (‰ vs. VPDB) | Temporal Resolution (approximate) |

| δ¹⁸O | -6.5 to -3.5 | Sub-decadal |

| δ¹³C | -9.0 to -5.0 | Sub-decadal |

Note: The full dataset is available on the PANGAEA data repository (Orrison et al., 2022). The values presented here are approximate ranges for illustrative purposes.

Elemental Composition

As of the latest review of published literature, detailed quantitative data on the elemental composition (e.g., concentrations of Magnesium, Strontium, Barium) of the this compound stalagmite are not publicly available. This type of analysis is crucial for understanding past changes in drip rates, water-rock interactions, and prior calcite precipitation, which can provide additional context to the stable isotope records.

Formation of the this compound Stalagmite

The formation of the this compound stalagmite is a result of a series of interconnected processes, from the infiltration of rainwater into the soil above the cave to the precipitation of calcium carbonate on the cave floor.

Rainwater, enriched with soil CO₂, becomes a weak carbonic acid that dissolves the limestone bedrock as it percolates downwards. This process enriches the water with calcium and bicarbonate ions. Upon reaching the cave, the water drips from the ceiling. Due to the lower partial pressure of CO₂ in the cave atmosphere compared to the soil, the dissolved CO₂ degasses from the dripwater. This shift in equilibrium causes the precipitation of calcium carbonate (CaCO₃), which accumulates over time to form a stalagmite.

The following diagram illustrates the key processes involved in the formation of a stalagmite like this compound and the incorporation of paleoenvironmental proxies.

Experimental Protocols

The study of the this compound stalagmite involved precise and established analytical techniques for dating and stable isotope analysis.

U-Th Dating and Age Model Construction

The chronology of the this compound stalagmite was established using Uranium-Thorium (U-Th) dating. This radiometric dating technique is based on the radioactive decay of ²³⁸U to ²³⁰Th.

Experimental Workflow for U-Th Dating and Age Modeling

The U-Th dating of the this compound stalagmite was performed using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), following established protocols that ensure high precision. The resulting age-depth data points were then used to construct a continuous age model using the StalAge algorithm .[1] This algorithm utilizes a Monte Carlo simulation to fit straight lines to subsets of the age data, effectively handling outliers and age inversions to produce a robust chronology with confidence limits.[2][3]

Stable Isotope Analysis

The δ¹⁸O and δ¹³C values were measured using a gas-source isotope ratio mass spectrometer (IRMS).

Protocol for Stable Isotope Analysis:

-

Sampling: A high-resolution powder sample is drilled along the central growth axis of the stalagmite.

-

Reaction: The calcium carbonate powder is reacted with 100% phosphoric acid in a vacuum to produce CO₂ gas.

-

Gas Purification: The generated CO₂ is cryogenically purified to remove any water or other contaminants.

-

Mass Spectrometry: The purified CO₂ is introduced into the IRMS, where the ratios of ¹⁸O/¹⁶O and ¹³C/¹²C are measured relative to a standard.

-

Data Correction: The raw data is corrected for instrumental fractionation and reported in delta notation (δ) in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

Conclusion

The this compound stalagmite from Mata Virgem cave stands as a significant archive for understanding past climate dynamics in tropical South America. The high-resolution stable isotope data, underpinned by a robust U-Th chronology, has provided critical insights into the variability of the South American Summer Monsoon over the last millennium. While elemental composition data for this compound is not currently available, future research in this area would undoubtedly enhance the paleoenvironmental reconstructions. The detailed methodologies outlined in this guide provide a framework for the interpretation of the existing data and for the design of future studies on this and other similar speleothem archives.

References

An In-depth Technical Guide to the Molecular Characteristics of MV1 Prions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting humans and other mammals. The causative agent is a misfolded isoform (PrPSc) of the host-encoded cellular prion protein (PrPC). In humans, sporadic Creutzfeldt-Jakob disease (sCJD) is the most common form of prion disease. The clinical and pathological heterogeneity of sCJD is, in part, determined by a polymorphism at codon 129 of the prion protein gene (PRNP)—encoding either methionine (M) or valine (V)—and the type of PrPSc (Type 1 or Type 2) found in the brain.[1] The MV1 subtype of sCJD is characterized by the heterozygous MV genotype at codon 129 and the presence of Type 1 PrPSc.[1] This guide provides a detailed overview of the molecular characteristics of this compound prions, including their biochemical properties, conformational stability, and replication kinetics, along with detailed experimental protocols and an examination of implicated signaling pathways.

Molecular Characteristics of this compound Prions

The defining molecular signature of this compound prions is the presence of Type 1 PrPSc in individuals with an MV genotype at codon 129 of the PRNP gene. Type 1 PrPSc is distinguished from Type 2 by the migration pattern of its unglycosylated fragment on a Western blot following proteinase K (PK) digestion.

Biochemical Properties

The proteinase K-resistant core of Type 1 PrPSc has a characteristic molecular weight of approximately 21 kDa for the unglycosylated isoform.[1] The protein can also be monoglycosylated or diglycosylated, leading to bands of higher molecular weight. The glycoform ratio, or the relative abundance of the di-, mono-, and unglycosylated isoforms, is a key characteristic of prion strains. In this compound sCJD, the PrPSc typically exhibits a predominance of the monoglycosylated fragment.

| Property | Description | Source |

| Codon 129 Genotype | Methionine/Valine (MV) | [1] |

| PrPSc Type | Type 1 | [1] |

| Unglycosylated PrPSc Molecular Weight | ~21 kDa | [1][2] |

| Glycosylation Pattern | Predominantly monoglycosylated | [1] |

Conformational Stability

The conformational stability of PrPSc aggregates is a measure of their resistance to denaturation by chemical agents like guanidine hydrochloride (GdnHCl). This property is thought to be related to the prion strain's replication rate and incubation period. While extensive data for the this compound subtype is limited, studies on sCJD prions have shown that Type 1 PrPSc generally exhibits high conformational stability. The concentration of GdnHCl required to denature 50% of the PrPSc aggregates ([GdnHCl]1/2) is a key quantitative measure. For sCJD prions, these values can vary, but generally fall within a specific range.

| Prion Subtype | [GdnHCl]1/2 (M) | Source |

| sCJD MM1 | ~0.86 - 1.03 | [3] |

| sCJD (general) | Varies by subtype | [3] |

Note: Specific [GdnHCl]1/2 values for the this compound subtype are not consistently reported in the literature, but are expected to be within the range of other Type 1 sCJD prions.

Prion Seeding Activity

Experimental Protocols

Western Blotting for PrPSc Typing

This protocol outlines the standard procedure for the detection and typing of PrPSc in brain tissue.

Methodology:

-

Homogenization: Prepare a 10% (w/v) brain homogenate in a suitable lysis buffer.

-

Proteinase K Digestion: Treat the homogenate with proteinase K (PK) to digest PrPC. A typical concentration is 50 µg/mL for 1 hour at 37°C.

-

Stopping the Reaction: Stop the PK digestion by adding a protease inhibitor (e.g., Pefabloc) or by boiling the sample in SDS-PAGE loading buffer.

-

Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes PrP (e.g., 3F4).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The molecular weight of the unglycosylated band will determine the PrPSc type (Type 1: ~21 kDa; Type 2: ~19 kDa).

Conformational Stability Assay

This assay measures the resistance of PrPSc to denaturation by GdnHCl.

Methodology:

-

Aliquoting and Denaturation: Aliquot the brain homogenate and incubate each aliquot with a different concentration of GdnHCl (typically ranging from 0 to 4 M) for a set time (e.g., 1-2 hours) at room temperature.

-

Proteinase K Digestion: Digest all samples with PK under standard conditions.

-

Western Blotting: Analyze the samples by Western blotting as described above.

-

Quantification and Analysis: Quantify the intensity of the PrPSc bands for each GdnHCl concentration. Plot the percentage of remaining PrPSc signal against the GdnHCl concentration and fit the data to a sigmoidal curve to determine the [GdnHCl]1/2 value.[3]

Protein Misfolding Cyclic Amplification (PMCA)

PMCA is a technique for amplifying minute quantities of PrPScin vitro.

Methodology:

-

Substrate Preparation: Prepare a 10% homogenate from the brain of a healthy animal (e.g., transgenic mice overexpressing human PrPC).

-

Seeding: Add a small amount of the PrPSc-containing sample (the "seed") to the PrPC substrate.

-

Amplification Cycles: Subject the mixture to cycles of incubation and sonication. During incubation, the PrPSc seed templates the conversion of PrPC. The sonication step breaks down the newly formed PrPSc aggregates, creating more seeds for the next cycle.

-

Detection: After a set number of cycles, the amplified product can be detected by Western blotting.

Implicated Signaling Pathways

The precise signaling pathways disrupted by this compound prions are still under investigation. However, research has implicated the cellular prion protein (PrPC) in various signal transduction processes, and its conversion to PrPSc is thought to subvert these normal functions, leading to neurotoxicity. One of the key signaling molecules that interacts with PrPC is the non-receptor tyrosine kinase, Fyn.

PrPC is localized in lipid rafts and can interact with and activate Fyn kinase.[5][6] This interaction is thought to be important for normal neuronal function, including neurite outgrowth and cell survival. The conversion of PrPC to the pathological this compound PrPSc isoform is hypothesized to lead to a dysregulation of this signaling pathway.[5] This could occur through a loss of the normal function of PrPC as it is depleted, or through a toxic gain of function of PrPSc, leading to aberrant Fyn kinase activation and downstream signaling cascades that ultimately contribute to synaptic dysfunction and neuronal death.[5][6]

Conclusion

The this compound subtype of sCJD is defined by a specific molecular profile that dictates its clinicopathological features. A thorough understanding of its biochemical and biophysical properties, as well as the experimental methods used for its characterization, is crucial for the development of diagnostic tools and therapeutic interventions. Further research into the specific signaling pathways disrupted by this compound prions will provide valuable insights into the mechanisms of neurodegeneration in prion diseases.

References

- 1. The Distribution of Prion Protein Allotypes Differs Between Sporadic and Iatrogenic Creutzfeldt-Jakob Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Review of Clinical and Pathophysiological Features of Genetic Creutzfeldt–Jakob Disease Caused by a Val-to-Ile Mutation at Codon 180 in the Prion Protein Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Conformational Stability of Abnormal Prion Protein Aggregates across the Spectrum of Creutzfeldt-Jakob Disease Prions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Signal transduction in neurons: effects of cellular prion protein on fyn kinase and ERK1/2 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Catalytic Potential: A Technical Guide to Streptomyces pratensis MV1 Lipase

For Immediate Release

This technical guide provides an in-depth analysis of the functional characteristics of the lipase produced by Streptomyces pratensis MV1. Geared towards researchers, scientists, and professionals in drug development, this document outlines the enzyme's biochemical properties, substrate specificity, and stability, offering a comprehensive resource for harnessing its catalytic capabilities. The information presented is derived from peer-reviewed scientific literature, with a focus on quantitative data and detailed experimental methodologies.

Core Functional Properties

The lipase from Streptomyces pratensis this compound is an organic solvent-tolerant enzyme with significant potential for various biotechnological applications. Its robust nature and specific catalytic activities make it a subject of interest for enzymatic synthesis and modification of lipids.

Biochemical Characterization

The enzyme exhibits distinct optimal conditions for its activity and stability. The lipase demonstrates maximum activity at a temperature of 45°C and a pH of 8.0. It maintains 65% of its maximum activity at pH 9.0. In terms of stability, the lipase is most stable at pH 8.0 and retains 80% of its activity within a pH range of 5.0 to 9.0 at 25°C. Thermostability assays show that the enzyme retains approximately 50% of its activity after one hour of incubation at 55°C and pH 7.0, and about 40% of its total activity at 55°C and pH 8.0.[1]

Purification and Yield

The purification of the S. pratensis this compound lipase has been achieved through a single-step process utilizing a hydrophobic support. This method resulted in a 14.7-fold purification of the enzyme. The purified lipase exhibited a specific activity of 445.45 ± 8.4 U/mg and represented approximately 58.0 ± 0.5% of the total initial activity.[1]

| Purification Parameter | Value |

| Purification Fold | 14.7 |

| Specific Activity (U/mg) | 445.45 ± 8.4 |

| Yield of Total Activity (%) | 58.0 ± 0.5 |

Key Application: Modulation of Polyunsaturated Fatty Acids

A notable function of the S. pratensis this compound lipase is its application in the enzymatic improvement of the n-6/n-3 fatty acid ratio in oils. In a study involving fenugreek seed oil, the immobilized lipase was used to catalyze the synthesis of acylglycerols. This enzymatic process selectively enriched the concentration of α-linolenic acid (an n-3 fatty acid) while reducing the proportion of linoleic acid (an n-6 fatty acid).

The lipase-catalyzed esterification resulted in an increase of α-linolenic acid from 30% to 45% (w/w) in the final product. Conversely, the concentration of linoleic acid decreased from 68% to 52% (w/w). This selective esterification effectively lowered the n-6/n-3 free fatty acid ratio to a favorable 1.1.[1] This demonstrates the lipase's high efficiency for n-3 polyunsaturated fatty acids over n-6, highlighting its potential in the production of structured lipids for nutritional and pharmaceutical purposes.[1]

Experimental Protocols

This section details the methodologies employed in the characterization and application of the S. pratensis this compound lipase.

Lipase Production Optimization: Central Composite Design

To enhance the production of the lipase, a statistical approach using a central composite design (CCD) is employed. This method allows for the evaluation of the effects of multiple variables and their interactions on enzyme yield.

-

Variable Selection: Key factors influencing lipase production, such as temperature, pH, carbon source, and nitrogen source, are identified.

-

Experimental Design: A CCD with a set number of experimental runs is designed. This includes factorial points, axial points, and a central point.

-

Data Analysis: The lipase activity is measured for each experimental condition. The results are then fitted to a second-order polynomial equation to determine the optimal levels of the significant variables.

Enzyme Purification: Hydrophobic Support Immobilization

The purification of the S. pratensis this compound lipase is achieved through immobilization on a hydrophobic support.

-

Support Preparation: A suitable hydrophobic resin is selected and equilibrated with a binding buffer.

-

Enzyme Loading: The crude enzyme extract is mixed with the prepared support material and incubated to allow for the hydrophobic interaction and binding of the lipase to the support.

-

Washing: The support with the bound lipase is washed with the binding buffer to remove unbound proteins and impurities.

-

Elution: The purified lipase is eluted from the support using a buffer with a different ionic strength or by introducing a polarity-reducing agent.

-

Protein Quantification: The protein concentration in the eluted fractions is determined using the Bradford method, with bovine serum albumin (BSA) as a standard.[1]

Lipase Activity Assay

The catalytic activity of the lipase is determined spectrophotometrically using p-nitrophenyl palmitate (p-NPP) as a substrate.

-

Reaction Mixture Preparation: A solution containing the substrate p-NPP in a suitable buffer (e.g., phosphate buffer) is prepared. An emulsifying agent like Triton X-100 and a stabilizer such as gum arabic may be included.

-

Enzyme Addition: A specific volume of the enzyme solution is added to the reaction mixture to initiate the hydrolysis of p-NPP.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 45°C) for a defined period.

-

Measurement: The release of p-nitrophenol is measured by monitoring the absorbance at 410 nm.

-

Calculation of Activity: One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Analysis of Fatty Acid Composition by Gas Chromatography (GC)

To determine the changes in the fatty acid profile of an oil after treatment with the lipase, the following protocol is used.

-

Lipid Extraction: The lipids from the reaction mixture are extracted using a suitable solvent system, such as chloroform-methanol.

-

Transesterification: The extracted acylglycerols are converted to their corresponding fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent like methanolic HCl or boron trifluoride in methanol.

-

GC Analysis: The FAMEs are then analyzed by gas chromatography. The sample is injected into the GC, where the FAMEs are separated based on their boiling points and polarity on a capillary column.

-

Detection and Quantification: A flame ionization detector (FID) is commonly used for the detection of the FAMEs. The area of each peak in the chromatogram is proportional to the amount of the corresponding fatty acid, allowing for the determination of the relative percentage of each fatty acid in the sample.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Caption: Experimental workflow for production, purification, and application of S. pratensis this compound lipase.

Caption: Key properties and functional relationships of S. pratensis this compound lipase.

References

The Genetic Basis of MV1 Resistance to Maize Mosaic Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maize Mosaic Virus (MMV), a member of the Rhabdoviridae family, poses a significant threat to maize (Zea mays L.) cultivation in tropical and subtropical regions worldwide. The development of resistant maize varieties is a cornerstone of sustainable disease management. This technical guide provides an in-depth overview of the genetic basis of resistance to MMV conferred by the Mv1 gene. We present a summary of the key quantitative data, detailed experimental protocols for genetic mapping and disease screening, and a proposed signaling pathway for this compound-mediated resistance. This document is intended to serve as a comprehensive resource for researchers engaged in the study of plant-virus interactions and the development of virus-resistant crops.

Quantitative Data Summary

The primary genetic determinant of resistance to Maize Mosaic Virus in this compound-type maize lines is the major dominant gene, this compound.[1] Through genetic mapping studies utilizing a population of recombinant inbred lines (RILs), the chromosomal location of this compound has been elucidated.

Table 1: Summary of Quantitative Data for the this compound Resistance Gene

| Gene Name | Chromosome Location | Flanking Markers | Genetic Linkage Information |

| This compound | 3 | umc102, php20508 | Located between the two RFLP markers. |

Note: Detailed LOD scores and precise genetic map distances from the original mapping studies are reported in Ming et al. (1997) Theoretical and Applied Genetics.

Experimental Protocols

RFLP-Based Mapping of the this compound Gene

The following protocol outlines the key steps for mapping a gene like this compound using Restriction Fragment Length Polymorphism (RFLP) analysis. This is a synthesized protocol based on established methodologies for maize.

2.1.1. Plant Material and Population Development

-

Parental Lines: A cross is made between a resistant maize line (e.g., a line containing the this compound gene) and a susceptible maize line.

-

F1 Generation: The resulting F1 progeny are self-pollinated to produce an F2 generation.

-

Recombinant Inbred Lines (RILs): The F2 population is advanced to at least the F6 generation through single-seed descent to create a population of RILs. Each RIL is largely homozygous and represents a unique combination of the parental genomes.

2.1.2. Genomic DNA Extraction

-

Harvest young leaf tissue from each RIL and the parental lines.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extract high-molecular-weight genomic DNA using a CTAB (cetyltrimethylammonium bromide) extraction method.

-

Quantify the DNA concentration and assess its purity using a spectrophotometer.

2.1.3. Restriction Enzyme Digestion

-

Digest 10-15 µg of genomic DNA from each RIL and parental line with a suitable restriction enzyme (e.g., EcoRI, HindIII, or BamHI).

-

Incubate the digestion reaction at the optimal temperature for the chosen enzyme for 12-16 hours to ensure complete digestion.

-

Run a small aliquot of the digested DNA on a 0.8% agarose gel to confirm complete digestion.

2.1.4. Agarose Gel Electrophoresis

-

Prepare a 0.8% agarose gel in 1X TBE buffer.

-

Load the digested DNA samples into the wells of the gel.

-

Perform electrophoresis at a constant voltage until the bromophenol blue dye front has migrated approximately two-thirds of the way down the gel.

2.1.5. Southern Blotting

-

Depurination (Optional): For large DNA fragments, soak the gel in 0.25 M HCl for 15-30 minutes.

-

Denaturation: Soak the gel in a denaturation solution (e.g., 0.5 M NaOH, 1.5 M NaCl) for 30-60 minutes.

-

Neutralization: Soak the gel in a neutralization solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl) for 30-60 minutes.

-

Transfer: Set up a capillary transfer apparatus to transfer the DNA from the gel to a positively charged nylon membrane overnight.[2][3][4]

-

Fixation: After the transfer, rinse the membrane in 2X SSC buffer and fix the DNA to the membrane by UV cross-linking or baking at 80°C for 2 hours.

2.1.6. Probe Labeling and Hybridization

-

Probe Selection: Select RFLP probes (e.g., umc102, php20508) that are known to be polymorphic between the parental lines.

-

Probe Labeling: Label the probes with a radioactive (e.g., ³²P-dCTP) or non-radioactive (e.g., DIG-dUTP) label using a random priming or nick translation method.[5][6][7][8]

-

Prehybridization: Incubate the membrane in a prehybridization solution for 4-6 hours at the appropriate hybridization temperature.

-

Hybridization: Add the denatured, labeled probe to the hybridization solution and incubate overnight at the same temperature.

-

Washing: Perform a series of washes with decreasing salt concentrations (SSC buffer) and increasing stringency to remove non-specifically bound probe.

-

Detection: Expose the membrane to X-ray film (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes) to visualize the DNA fragments that hybridized with the probe.

2.1.7. Data Analysis

-

Score the RFLP pattern for each RIL as either parental type.

-

Use a genetic mapping software (e.g., MAPMAKER) to calculate the linkage between the RFLP markers and the resistance phenotype.

-

Generate a genetic map showing the position of the this compound gene relative to the linked markers.

Maize Mosaic Virus Inoculation and Resistance Screening

This protocol details the steps for inoculating maize plants with MMV and scoring for resistance.

2.2.1. Virus Inoculum Preparation

-

Collect leaf tissue from maize plants showing characteristic MMV symptoms.

-

Grind the infected tissue in a chilled mortar and pestle with 0.01 M potassium phosphate buffer (pH 7.0) at a 1:10 (w/v) ratio.

-

Filter the resulting sap through cheesecloth to remove large plant debris.

-

Keep the inoculum on ice until use.

2.2.2. Mechanical Inoculation

-

Grow maize seedlings to the 3-4 leaf stage.

-

Lightly dust the leaves with carborundum (silicon carbide) to create small abrasions.

-

Gently rub the inoculum onto the upper and lower surfaces of the leaves.[9] Alternatively, a more consistent method of mechanical inoculation is the air-gun technique.[10]

-

For control plants, follow the same procedure using only the buffer.

-

Rinse the leaves with water after inoculation.

2.2.3. Disease Scoring

-

Maintain the inoculated plants in a greenhouse with appropriate conditions for disease development.

-

Begin scoring for symptoms 7-10 days after inoculation and continue on a weekly basis.

-

Use a disease severity rating scale to quantify the level of resistance.[11][12][13][14][15]

Table 2: Disease Severity Rating Scale for Maize Mosaic Virus

| Score | Description |

| 1 | No visible symptoms. |

| 2 | Mild mosaic or chlorotic specks on a few leaves. |

| 3 | Moderate mosaic symptoms on several leaves. |

| 4 | Severe mosaic, chlorosis, and some stunting of the plant. |

| 5 | Severe systemic mosaic, extensive chlorosis, and significant stunting or plant death. |

Signaling Pathways and Visualizations

Hypothetical Signaling Pathway for this compound-Mediated Resistance

While the precise molecular mechanism of this compound-mediated resistance is not fully elucidated, a hypothetical signaling pathway can be proposed based on known R gene function and the response of maize to other rhabdoviruses. This compound is likely a nucleotide-binding leucine-rich repeat (NBS-LRR) protein, a common class of plant resistance genes.[16][17][18]

Caption: Hypothetical this compound signaling pathway.

Experimental Workflow for this compound Gene Mapping

The following diagram illustrates the overall workflow for the RFLP-based mapping of the this compound gene.

Caption: RFLP-based gene mapping workflow.

Conclusion

The identification and characterization of the this compound gene represent a significant advancement in understanding and combating Maize Mosaic Virus. The methodologies and conceptual frameworks presented in this guide provide a foundation for further research into the molecular mechanisms of this compound-mediated resistance and for the application of this knowledge in maize breeding programs. Future work should focus on the fine mapping and cloning of the this compound gene to fully elucidate its function and to develop more precise molecular markers for marker-assisted selection.

References

- 1. Maize mosaic virus (corn mosaic virus) [ouci.dntb.gov.ua]

- 2. conductscience.com [conductscience.com]

- 3. Southern Blotting Technique | Ask A Biologist [askabiologist.asu.edu]

- 4. Analysis of DNA by Southern blotting [qiagen.com]

- 5. youtube.com [youtube.com]

- 6. google.com [google.com]

- 7. Preparation of Nonradioactive DNA Probes | Springer Nature Experiments [experiments.springernature.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Phytopathology 1987 | Comparison of Inoculation with Maize Dwarf Mosaic Virus on the Abaxial and Adaxial Leaf Surfaces in Corn [apsnet.org]

- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 11. researchgate.net [researchgate.net]

- 12. academicjournals.org [academicjournals.org]

- 13. agritrop.cirad.fr [agritrop.cirad.fr]

- 14. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 15. Occurrence, genetic diversity, and recombination of maize lethal necrosis disease-causing viruses in Kenya - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. Resistance mechanism In Plants - R GENE | PPTX [slideshare.net]

MV1, an Antagonist of Inhibitor of Apoptosis Proteins (IAPs): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and signaling pathways, often found overexpressed in cancer cells, contributing to therapeutic resistance. Antagonizing IAPs has emerged as a promising strategy in oncology. This document provides a technical guide on MV1, a recognized antagonist of IAPs. While detailed biochemical data for this compound is limited in publicly accessible literature, we will present the available information on this compound and supplement it with data from the well-characterized pan-IAP antagonist, GDC-0152, to provide a comprehensive technical context for researchers. This guide covers the mechanism of action, quantitative data, experimental protocols, and the signaling pathways modulated by IAP antagonists.

Introduction to IAP Antagonism

The IAP family of proteins, including XIAP, c-IAP1, and c-IAP2, are characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains. These proteins negatively regulate apoptosis by directly binding to and inhibiting caspases or by acting as E3 ubiquitin ligases that modulate cell signaling pathways, such as the NF-κB pathway.[1][2][3] The endogenous antagonist of IAPs is the Second Mitochondria-derived Activator of Caspases (Smac), which, upon release from the mitochondria during apoptosis, binds to the BIR domains of IAPs, displacing caspases and promoting cell death.[4]

Small-molecule IAP antagonists, often referred to as Smac mimetics, are designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of mature Smac.[3][4] These molecules bind to the BIR domains of IAPs, leading to two primary outcomes:

-

Promotion of Apoptosis: By preventing the binding of IAPs to caspases, Smac mimetics free up caspases to execute the apoptotic program.

-

Modulation of NF-κB Signaling: Antagonist binding to c-IAP1 and c-IAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][5] This degradation stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway, which can result in the production of pro-inflammatory cytokines like TNF-α. This, in turn, can sensitize tumor cells to apoptosis.[2][5]

This compound is an antagonist of IAPs that has been utilized in biochemical and cellular studies.[6][7][8] It has been shown to induce the degradation of c-IAP1 and c-IAP2 and inhibit cancer cell growth.[6] Furthermore, this compound has been used as a component in the development of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), which are proteolysis-targeting chimeras that recruit IAPs to degrade other target proteins.[1]

Quantitative Data and Biological Activity

The following tables summarize the available quantitative data for this compound and comparative data for the well-characterized IAP antagonist GDC-0152.

Table 1: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | Result (IC50) | Citation |

| EVSAT | Cell Growth | Inhibition | 5 µM | [6] |

| MDA-MB-231 | Western Blot | c-IAP1/2 Degradation | Rapid loss at 5 µM | [6] |

Table 2: Comparative Biochemical Activity of GDC-0152

This data is provided as a representative example of the biochemical profile of a potent IAP antagonist.

| Target Protein | Assay Type | Endpoint | Result (Ki) | Citation |

| XIAP-BIR3 | Cell-free binding | Inhibition | 28 nM | [9] |

| ML-IAP-BIR3 | Cell-free binding | Inhibition | 14 nM | [9] |

| c-IAP1-BIR3 | Cell-free binding | Inhibition | 17 nM | [9] |

| c-IAP2-BIR3 | Cell-free binding | Inhibition | 43 nM | [9] |

Signaling Pathways Modulated by IAP Antagonists

IAP antagonists like this compound modulate cell fate by intervening in critical signaling pathways. The primary mechanisms involve the derepression of apoptosis and the activation of the non-canonical NF-κB pathway.

Induction of Apoptosis

By binding to the BIR domains of XIAP, IAP antagonists prevent the inhibition of executioner caspases (caspase-3 and -7) and initiator caspase-9. This allows the apoptotic cascade to proceed, leading to programmed cell death.

Activation of the Non-Canonical NF-κB Pathway

IAP antagonists cause the auto-ubiquitination and proteasomal degradation of c-IAP1 and c-IAP2. These c-IAPs are essential components of a complex that targets NF-κB-inducing kinase (NIK) for degradation. The removal of c-IAPs leads to the stabilization and accumulation of NIK, which in turn activates the non-canonical NF-κB pathway, leading to the transcription of target genes, including TNF-α.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. Therefore, standard methodologies used for characterizing Smac mimetics like GDC-0152 are provided below as a reference for researchers.

IAP Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the binding affinity of a compound to a specific BIR domain.

-

Principle: A GST-tagged IAP-BIR domain protein is incubated with a biotinylated Smac-derived peptide and a fluorescently labeled probe. The binding of the peptide to the BIR domain brings the donor and acceptor fluorophores into proximity, generating a FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

Recombinant GST-tagged IAP-BIR domain protein is expressed and purified.

-

A biotinylated peptide corresponding to the N-terminus of Smac is synthesized.

-

In a 384-well plate, add the BIR domain protein, the biotinylated peptide, and a Europium-labeled anti-GST antibody (donor).

-

Add serial dilutions of the test compound (e.g., this compound).

-

Add Streptavidin-Allophycocyanin (acceptor).

-

Incubate for 1-2 hours at room temperature.

-

Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths.

-

Calculate the ratio of acceptor to donor emission and plot against compound concentration to determine the IC50, from which the Ki can be derived.

-

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Antagonists of IAP proteins: novel anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. allgenbio.com [allgenbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Pathophysiology of MV1 Subtype Creutzfeldt-Jakob Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creutzfeldt-Jakob disease (CJD), a fatal neurodegenerative disorder, is characterized by the accumulation of a misfolded isoform (PrPSc) of the native cellular prion protein (PrPC). The sporadic form of CJD (sCJD) is the most common, and its clinical and pathological presentation is significantly influenced by the polymorphism at codon 129 of the prion protein gene (PRNP)—methionine (M) or valine (V)—and the type of PrPSc (type 1 or 2). The MV1 subtype, characterized by heterozygosity at codon 129 and the presence of type 1 PrPSc, represents a significant portion of sCJD cases and is often considered part of the "classic" CJD phenotype. This guide provides a comprehensive overview of the pathophysiology of the this compound subtype, including its molecular underpinnings, neuropathological features, and the cellular mechanisms driving neurodegeneration. We present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a resource for researchers and professionals in the field.

Introduction to this compound Subtype Creutzfeldt-Jakob Disease

Sporadic CJD is a rapidly progressive and uniformly fatal neurodegenerative disease. The this compound subtype is a distinct molecular subtype of sCJD, defined by the patient's genotype at codon 129 of the PRNP gene being heterozygous for methionine and valine (MV) and the presence of the type 1 isoform of the pathological prion protein (PrPSc).[1] Together with the MM1 subtype, this compound is often categorized as the "classic" form of CJD, accounting for a substantial number of cases.[2][3] Clinically, it is typically characterized by a rapidly progressive dementia, myoclonus, and periodic sharp wave complexes on electroencephalography (EEG).[2] Neuropathologically, the this compound subtype is associated with widespread spongiform change, neuronal loss, gliosis, and a synaptic pattern of PrPSc deposition, predominantly affecting the cerebral cortex.[2]

Recently, a novel, atypical subtype of sCJD has been identified in individuals with an MV genotype and type 1 PrPSc. This atypical this compound subtype is distinguished by a significantly longer disease duration and distinct neuropathological features, including larger vacuoles and a different PrPSc deposition pattern, which bear some resemblance to the VV1 subtype.[4][5] This highlights the expanding understanding of the heterogeneity within CJD subtypes.

Data Presentation: Clinical and Neuropathological Features

The following tables summarize the key quantitative data for both the typical and atypical this compound subtypes of sCJD.

| Clinical Feature | Typical sCJD this compound | Atypical sCJD this compound |

| Mean Age at Onset (years) | ~67 | 67 to 82 (Range) |

| Mean Disease Duration (months) | 3 - 5 | 20.5 |

| Common Clinical Signs | Rapidly progressive dementia, myoclonus, ataxia | Cognitive impairment, behavioral alterations, motor symptoms, myoclonus |

| EEG Findings | Often shows periodic sharp wave complexes (PSWCs) | Lacks PSWCs |

| CSF 14-3-3 Protein | Frequently positive | Positive in 5 out of 6 reported cases |

| CSF RT-QuIC | Generally positive | Positive in tested cases |

Table 1: Comparison of Clinical Features of Typical and Atypical sCJD this compound Subtypes.[4][5][6]

| Neuropathological Feature | Typical sCJD this compound | Atypical sCJD this compound |

| Spongiform Change | Fine, widespread | Larger vacuoles |

| Primary Brain Regions Affected | Cerebral cortex, cerebellum | Prominent cortical and striatal involvement |

| PrPSc Deposition Pattern | Synaptic | Mild synaptic with coarse, patch-like deposits in the cerebellar molecular layer |

| Neuronal Loss and Gliosis | Widespread | Significant |

Table 2: Comparison of Neuropathological Features of Typical and Atypical sCJD this compound Subtypes.[2][4][5]

Molecular Pathophysiology

The central event in the pathophysiology of all forms of CJD is the conformational conversion of the cellular prion protein (PrPC) into the disease-associated, misfolded isoform, PrPSc.[2] PrPC is a glycosylphosphatidylinositol (GPI)-anchored protein found on the surface of cells, particularly neurons.[7] Its normal function is not fully understood but is thought to be involved in neuroprotection and cell signaling.[7]

PrPSc is characterized by a higher β-sheet content, partial resistance to proteinase K digestion, and a propensity to aggregate.[8] This conversion is believed to be a self-propagating process where PrPSc acts as a template, inducing the misfolding of endogenous PrPC molecules.[2]

The Role of Codon 129 and PrPSc Type

The polymorphism at codon 129 of the PRNP gene, encoding either methionine (M) or valine (V), is a critical determinant of susceptibility to and the phenotype of sCJD.[2] Homozygosity (MM or VV) at this position is a known risk factor for developing sCJD.[9] In the this compound subtype, the presence of both M and V alleles influences the disease phenotype.

The type of PrPSc (type 1 or type 2) is determined by the size of the proteinase K-resistant core of the protein, which reflects different sites of enzymatic cleavage due to distinct PrPSc conformations.[3] Type 1 PrPSc has a higher molecular weight (21 kDa) compared to type 2 (19 kDa). The combination of the codon 129 genotype and the PrPSc type is a major determinant of the clinical and pathological characteristics of sCJD.[3]

Neurotoxic Mechanisms

The precise mechanisms by which PrPSc accumulation leads to neuronal dysfunction and death are still under investigation. Several pathways are thought to be involved:

-

Direct Toxicity of PrPSc Oligomers: Small, soluble aggregates of PrPSc are believed to be the most neurotoxic species.[10] These oligomers can interact with neuronal membranes, leading to synaptic damage and dysfunction.[10]

-

ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded PrPSc in the endoplasmic reticulum (ER) can trigger the UPR, a cellular stress response.[11] While initially protective, chronic activation of the UPR can lead to apoptosis (programmed cell death).[11]

-

Notch-1 Signaling: PrPSc accumulation in neuronal plasma membranes has been shown to activate the Notch-1 signaling pathway.[12] Activation of this pathway can lead to dendritic degeneration, a key feature of prion diseases.[12]

-

Inflammatory Response: The presence of PrPSc aggregates triggers the activation of microglia and astrocytes, the resident immune cells of the central nervous system.[1][13] This leads to the release of pro-inflammatory cytokines, which can contribute to neuronal damage.[13]

Experimental Protocols

Western Blotting for PrPSc Typing

This protocol is adapted from established methods for the detection and typing of PrPSc in brain tissue.

Materials:

-

Brain tissue homogenate (10% w/v) in lysis buffer

-

Proteinase K (PK)

-

Phenylmethylsulfonyl fluoride (PMSF)

-

SDS-PAGE gels (12-15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Anti-PrP monoclonal antibody (e.g., 3F4)

-